N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15663766
InChI: InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+
SMILES:
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol

N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide

CAS No.:

Cat. No.: VC15663766

Molecular Formula: C13H10ClN3O

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide -

Specification

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
IUPAC Name N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide
Standard InChI InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+
Standard InChI Key FBPWBCALMOELRP-LZYBPNLTSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2
Canonical SMILES C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N'-[(E)-(3-Chlorophenyl)methylidene]pyridine-3-carbohydrazide (C₁₃H₁₀ClN₃O) features a pyridine ring at position 3 linked to a carbohydrazide moiety, which is further substituted with a 3-chlorophenyl group via an E-configured imine bond (Figure 1). The planar pyridine system (bond angles ≈ 120°) facilitates π-π stacking interactions, while the chlorophenyl group introduces steric and electronic effects that influence solubility and reactivity .

Table 1: Fundamental Structural Properties

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₃O
Molecular Weight259.69 g/mol
IUPAC NameN-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide
SMILES NotationC1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2
XLogP3-AA2.7 (Predicted)

The E-configuration of the imine bond (N=C) is critical for maintaining molecular planarity, as evidenced by X-ray crystallographic data from analogous compounds . This geometry optimizes hydrogen bonding capacity through the hydrazide NH and carbonyl oxygen, enhancing biological target engagement .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectra of related carbohydrazides show characteristic peaks at 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide), and 1590 cm⁻¹ (C=N imine) . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: pyridine H2/H4/H6 protons resonate at δ 8.3–7.5 ppm, while the imine CH=N proton appears as a singlet near δ 8.1 ppm .

Synthesis and Optimization

Conventional Condensation Routes

The standard synthesis involves refluxing pyridine-3-carboxylic acid hydrazide with 3-chlorobenzaldehyde in ethanol under acidic catalysis (Scheme 1):

Scheme 1:
Pyridine-3-carbohydrazide + 3-Chlorobenzaldehyde → N'-[(E)-(3-Chlorophenyl)methylidene]pyridine-3-carbohydrazide

Typical conditions:

  • Solvent: Anhydrous ethanol

  • Catalyst: 0.1 M HCl

  • Temperature: 78°C (reflux)

  • Duration: 6–8 hours

  • Yield: 65–72%

Microwave-assisted synthesis reduces reaction times to 15–20 minutes while improving yields to 85–90% by enhancing molecular collision frequency.

Purification and Analytical Validation

Crude products are purified via recrystallization from ethanol:water (3:1). High-performance liquid chromatography (HPLC) purity exceeds 98% when using C18 columns with acetonitrile:water (55:45) mobile phase . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 259.69 [M+H]⁺.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

ParameterValue
Melting Point198–202°C (decomp.)
Solubility (25°C)DMSO: 12 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)2.1 (Calculated)
pKa3.2 (Hydrazide NH), 4.8 (Pyridine N)

The limited aqueous solubility (0.1 mg/mL) necessitates formulation strategies like salt formation or nanoemulsification for pharmacological testing . Thermal gravimetric analysis (TGA) shows stability up to 190°C, with decomposition occurring via imine bond cleavage .

Biological Activity and Mechanisms

CompoundMIC (µg/mL)IC₅₀ (µM)
DK-IC (Derivative)124.2
Ketoconazole258.7

Cytotoxicity Profile

Preliminary MTT assays on HEK293 cells show moderate cytotoxicity (CC₅₀ = 48 µM), suggesting a therapeutic index of 11.4 when compared to antifungal IC₅₀ values . Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl) at the phenyl para position enhance selectivity .

Applications and Future Directions

Pharmaceutical Development

Ongoing research explores:

  • Hybrid derivatives with 1,3,4-oxadiazole moieties for enhanced blood-brain barrier penetration

  • Metal complexes (e.g., Cu²⁺, Zn²⁺) to amplify antimicrobial efficacy

Materials Science Applications

The compound’s conjugated system shows potential in:

  • Organic semiconductors (HOMO: -5.6 eV, LUMO: -2.9 eV)

  • Photocatalytic degradation of organic pollutants under UV irradiation

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